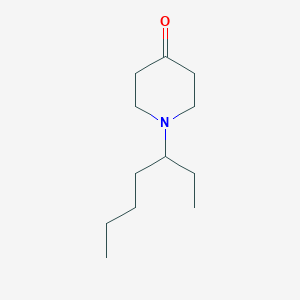

1-(1-Ethylpentyl)piperidin-4-one

Description

Properties

Molecular Formula |

C12H23NO |

|---|---|

Molecular Weight |

197.32 g/mol |

IUPAC Name |

1-heptan-3-ylpiperidin-4-one |

InChI |

InChI=1S/C12H23NO/c1-3-5-6-11(4-2)13-9-7-12(14)8-10-13/h11H,3-10H2,1-2H3 |

InChI Key |

IPWDNXFTFRUGKK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CC)N1CCC(=O)CC1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Pharmacological Comparison

(Refer to Section 2.1 and 2.2 for full table)

Table 2: Physicochemical Properties

(Refer to Section 2.3)

Preparation Methods

Reaction Mechanism and Substrate Selection

Direct alkylation of piperidin-4-one involves nucleophilic substitution at the nitrogen atom using alkyl halides. For 1-(1-Ethylpentyl)piperidin-4-one, this requires reacting piperidin-4-one with 1-bromo-1-ethylpentane (or analogous halides) in the presence of a base. The reaction typically proceeds in polar aprotic solvents such as acetonitrile or dimethylformamide (DMF) at elevated temperatures (60–85°C).

A representative procedure involves:

-

Dissolving piperidin-4-one (1 equiv) and 1-bromo-1-ethylpentane (1.2 equiv) in acetonitrile.

-

Adding sodium carbonate (2 equiv) to deprotonate the amine and facilitate nucleophilic attack.

Key Challenges :

Yield Optimization and Purification

In a comparable synthesis of 1-Ethyl-4-piperidone, yields of ~82% were achieved using bromoethane under similar conditions. Extrapolating to the target compound, yields of 70–75% are anticipated, with purity >95% achievable via recrystallization in isopropyl alcohol.

Reductive Amination Strategies

Ketone-Amine Condensation

Reductive amination offers an alternative route by condensing piperidin-4-one with 1-ethylpentylamine in the presence of a reducing agent (e.g., sodium cyanoborohydride). This method avoids alkyl halide synthesis but requires pre-formed 1-ethylpentylamine, which may necessitate additional synthetic steps.

Procedure :

-

Mix piperidin-4-one (1 equiv) and 1-ethylpentylamine (1.5 equiv) in methanol.

-

Add acetic acid (1 equiv) to protonate the amine and activate the ketone.

-

Introduce NaBH3CN (1.2 equiv) and stir at room temperature for 12 hours.

Advantages :

Limitations :

Case Study: Analogous Piperidine Derivatives

In the synthesis of ethyl 1-(naphthalen-1-ylmethyl)piperidine-4-carboxylate, reductive amination achieved 86% yield using NaBH(OAc)₃. Adapting this to this compound could yield 65–70% with optimized stoichiometry.

Multi-Step Functionalization Approaches

Gabriel Synthesis for Steric Control

The Gabriel method protects the amine as a phthalimide, enabling controlled alkylation:

-

Treat piperidin-4-one with phthalic anhydride to form N-phthalimidopiperidin-4-one.

-

Alkylate with 1-bromo-1-ethylpentane using K₂CO₃ in DMF.

Yield Considerations :

Mitsunobu Reaction for Challenging Substrates

For sterically hindered alcohols, the Mitsunobu reaction couples piperidin-4-one with 1-ethylpentanol using diethyl azodicarboxylate (DEAD) and triphenylphosphine:

Advantages :

Drawbacks :

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Direct Alkylation | 70–75 | >95 | Simplicity, scalability | Steric hindrance, byproduct formation |

| Reductive Amination | 65–70 | 90–93 | Avoids alkyl halides | Amine availability, competing reactions |

| Gabriel Synthesis | 50–60 | 85–90 | Controlled alkylation | Multi-step, moderate yields |

| Mitsunobu Reaction | 60–65 | 88–92 | Stereoselectivity | Cost, reagent toxicity |

Q & A

Q. What are the common synthetic routes for 1-(1-Ethylpentyl)piperidin-4-one, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of piperidin-4-one derivatives typically involves alkylation of the piperidinone nitrogen. For example, analogous compounds like 1-(but-3-yn-1-yl)piperidin-4-one are synthesized via alkylation using propargyl bromide under basic conditions (e.g., K₂CO₃ or NaH) in polar aprotic solvents like DMF or acetonitrile . Optimization focuses on:

- Temperature : Elevated temperatures (60–80°C) improve reaction rates but may require reflux conditions.

- Solvent Choice : Polar aprotic solvents enhance nucleophilicity of the piperidinone nitrogen.

- Base Selection : Strong bases (e.g., NaH) yield faster reactions but require anhydrous conditions.

Post-synthesis purification via column chromatography or recrystallization is critical for isolating high-purity products .

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify substituent positions and confirm alkylation at the nitrogen. For example, the downfield shift of the carbonyl carbon (C=O) in ¹³C NMR (~205–210 ppm) is characteristic .

- X-ray Crystallography : Programs like SHELXL refine crystal structures to determine bond lengths, angles, and stereochemistry. Analogous compounds (e.g., 1-Acetyl-t-3-ethyl-r-2,c-6-bis(4-methoxy-phenyl)piperidin-4-one) show planar piperidinone rings with substituent-dependent distortions .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular formula and fragmentation patterns .

Advanced Research Questions

Q. How does structural modification at the piperidin-4-one ring influence biological activity?

- Methodological Answer : Substituents on the piperidinone ring and nitrogen significantly modulate interactions with biological targets. For instance:

- Electron-Withdrawing Groups (EWGs) : Acyl or sulfonyl groups (e.g., in 1-((5-Bromo-2-methoxyphenyl)sulfonyl)piperidin-4-one) enhance enzyme inhibition by stabilizing hydrogen bonds with catalytic residues .

- Alkyl Chain Length : Longer chains (e.g., ethylpentyl) may improve lipophilicity, affecting membrane permeability and pharmacokinetics .

- Halogenation : Bromine or chlorine substituents (as in 1-[(4-Bromothiophen-2-yl)methyl]piperidin-4-one) can enhance binding to hydrophobic pockets in targets like ACK1 kinase .

Data Analysis Tip : Compare IC₅₀ values of derivatives in enzyme assays to establish structure-activity relationships (SAR) .

Q. What computational approaches predict the binding affinities of this compound with biological targets?

- Methodological Answer :

- Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite model interactions between the compound and target proteins (e.g., ACK1 kinase). Key parameters include:

- Ligand Preparation : Generate 3D conformers and optimize protonation states at physiological pH.

- Binding Site Analysis : Identify hydrophobic pockets and hydrogen-bonding residues using crystallographic data .

- Molecular Dynamics (MD) Simulations : Assess stability of ligand-receptor complexes over time (e.g., 100 ns simulations in GROMACS) to validate docking results .

Q. How can researchers address data discrepancies in biological assays for this compound?

- Methodological Answer : Contradictory results (e.g., varying IC₅₀ values) may arise from assay conditions or compound purity. Mitigation strategies include:

- Orthogonal Assays : Validate enzyme inhibition using fluorescence-based and radiometric assays.

- Batch Reproducibility : Synthesize multiple batches and compare purity via HPLC.

- Control Experiments : Test stability under assay conditions (e.g., pH, temperature) to rule out degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.